molecular formula C13H11IN2S B185437 1-(4-Iodophenyl)-3-phenylthiourea CAS No. 25759-84-6

1-(4-Iodophenyl)-3-phenylthiourea

Cat. No.: B185437
CAS No.: 25759-84-6
M. Wt: 354.21 g/mol
InChI Key: WFIHWHMVEOICJH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-phenylthiourea is a thiourea derivative characterized by a phenyl group and a 4-iodophenyl group attached to the thiourea core (N–C(=S)–N). This compound is synthesized through condensation reactions involving phenyl isothiocyanate and substituted anilines. For instance, and describe the synthesis of analogous phenylthiourea derivatives via reactions with acetylphenyl precursors and subsequent modifications, such as enaminone formation and cyclization to pyrazole derivatives . The iodine substituent at the para position of the phenyl ring introduces significant steric and electronic effects, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

25759-84-6

Molecular Formula

C13H11IN2S

Molecular Weight

354.21 g/mol

IUPAC Name

1-(4-iodophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11IN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)

InChI Key

WFIHWHMVEOICJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)I)S

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I

Other CAS No.

25759-84-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties depending on substituent groups. Below is a detailed comparison of 1-(4-Iodophenyl)-3-phenylthiourea with its analogs:

Substituent Effects on Physical Properties
Compound Name Substituent(s) Molecular Formula Melting Point (°C) IR Spectral Features (cm⁻¹)
This compound 4-Iodo (C₆H₄I) C₁₃H₁₁IN₂S Not reported N–H (~3273, 3228), C=O (1673)*
1-(4-Chlorophenyl)-3-phenylthiourea 4-Chloro (C₆H₄Cl) C₁₃H₁₁ClN₂S Not reported N–H stretching, C=S (~1250–1350)
1-(4-Nitrophenyl)-3-phenylthiourea 4-Nitro (C₆H₄NO₂) C₁₃H₁₁N₃O₂S Not reported N–H, NO₂ asymmetric (~1520)
1-(2,3-Dimethylphenyl)-3-phenylthiourea 2,3-Dimethyl (C₆H₃(CH₃)₂) C₁₅H₁₆N₂S Not reported C–H (methyl), C=S
1-(4-(Methylselanyl)phenyl)-3-phenylthiourea (DS036) 4-SeCH₃ C₁₄H₁₄N₂SSe Not reported Se–C (~600–700), N–H

Notes:

  • Methyl and selenium substituents (e.g., DS036) alter electronic properties, affecting corrosion inhibition efficacy .

Key Observations :

  • Chloro and nitro derivatives (e.g., 1-(3-chlorophenyl)-3-cyclohexylthiourea) show potent enzyme inhibition, suggesting electron-withdrawing groups enhance binding to cholinesterases .
  • The iodine substituent’s large size may hinder receptor binding compared to smaller groups (e.g., chloro), as seen in CB1 receptor affinity studies .

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